Cathodic Reduction Potential: 2-Iodothiophene Is Reduced at Potentials 600–780 mV Less Negative Than Bromo and Chloro Analogs
Cyclic voltammetry at a glassy carbon cathode in DMF / 0.1 M TMAP reveals that 2-iodothiophene undergoes irreversible two-electron C–I bond cleavage at a peak potential (Ep1) of −0.97 V vs Cd-saturated mercury [1]. Under identical conditions, 2-bromothiophene exhibits Ep1 = −1.57 V and 2-chlorothiophene Ep1 = −1.75 V [1]. The 0.60 V anodic shift relative to the bromo compound and 0.78 V shift relative to the chloro compound are direct electrochemical signatures of the substantially lower energy required for reductive cleavage of the C–I bond.
| Evidence Dimension | Cathodic peak potential for irreversible two-electron carbon–halogen bond cleavage (Ep1) |
|---|---|
| Target Compound Data | Ep1 = −0.97 V vs Cd-saturated mercury (2-iodothiophene) |
| Comparator Or Baseline | 2-Bromothiophene: Ep1 = −1.57 V; 2-Chlorothiophene: Ep1 = −1.75 V |
| Quantified Difference | ΔEp1 = +0.60 V (vs 2-bromothiophene); +0.78 V (vs 2-chlorothiophene) |
| Conditions | Glassy carbon cathode; DMF containing 0.1 M tetramethylammonium perchlorate (TMAP); scan rate 100 mV/s; reference electrode Cd-saturated mercury (−0.76 V vs aqueous SCE) |
Why This Matters
The less cathodic reduction potential directly predicts faster oxidative addition kinetics with Pd(0) catalysts, enabling room-temperature cross-coupling reactions that require heating or more forcing conditions with bromo or chloro analogs.
- [1] Mubarak, M. S.; Peters, D. G. Electrochemical Reduction of Mono- and Dihalothiophenes at Carbon Cathodes in Dimethylformamide. First Example of an Electrolytically Induced Halogen Dance. J. Org. Chem. 1996, 61, 8074–8078 (Table 1). View Source
